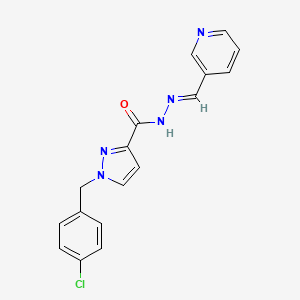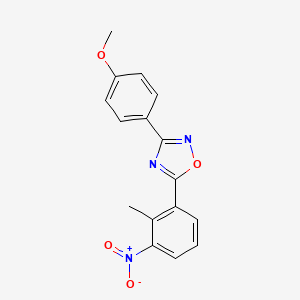
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl phenoxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves precursor substances such as ethyl 4,4-difluoro-4-phenoxyacetoacetate, which has been studied as a starting point for creating new heterocyclic compounds, including quinolin-2-one derivatives. These synthesis processes are crucial for introducing aryloxydifluoromethyl substituents, aiming to design biologically active heterocycles (Solodukhin et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds related to 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl phenoxyacetate often features complex arrangements, including various functional groups and heterocyclic cores. These structures are designed to facilitate specific chemical reactions and properties, aiming at enhancing their biological activity or chemical stability.
Chemical Reactions and Properties
Compounds in this category typically undergo a range of chemical reactions, including heterocyclization, which is a key step in synthesizing heterocyclic compounds. The ability to introduce aryloxydifluoromethyl substituents through these reactions is significant for the development of compounds with desired chemical and physical properties (Solodukhin et al., 2004).
科学的研究の応用
Synthesis and Heterocyclic Compounds
Ethyl 4,4-difluoro-4-phenoxyacetoacetate has been investigated as a precursor for new heterocyclic compounds. Research has shown that derivatives such as 6-hydroxypyrimidine, 1,3-dihydro-1,5-benzodiazepin-2-one, quinolin-2-one, and 6-hydroxypyrazolo[3,4-b]pyridine containing phenoxydifluoromethyl groups can be synthesized. These findings are significant for the design of biologically active heterocycles, highlighting the potential of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl phenoxyacetate derivatives in medicinal chemistry and drug development (Solodukhin et al., 2004).
Spin Interaction in Zinc Complexes
The study of Schiff and Mannich bases, including derivatives related to 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl phenoxyacetate, has provided insights into spin interaction within zinc complexes. These complexes, characterized by X-ray diffraction, demonstrate significant spin interaction phenomena, which are essential for understanding the electronic properties of metal-organic frameworks and their potential applications in catalysis, magnetic materials, and sensors (Orio et al., 2010).
Photophysical Properties and Sensing Applications
A novel study on the fluorescence sensing properties of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl phenoxyacetate derivatives for metal ions showcases the compound's potential in developing sensitive and selective chemosensors. The research focuses on the design and synthesis of compounds that can detect metal ions such as Zn2+ through fluorescence enhancement, demonstrating the utility of such derivatives in environmental monitoring and biomedical diagnostics (Hazra et al., 2018).
Antioxidant Activity and Biological Applications
Compounds derived from 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl phenoxyacetate have been explored for their antioxidant activities. The design and synthesis of quinoxalin-2(1H)-one-based aldose reductase inhibitors demonstrate not only potent inhibition of the enzyme but also significant antioxidant activity. These multifunctional inhibitors highlight the compound's role in combating oxidative stress-related diseases, including diabetic complications (Qin et al., 2015).
特性
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-14-12-20(2,3)21-18-10-9-16(11-17(14)18)24-19(22)13-23-15-7-5-4-6-8-15/h4-12,21H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUHLYUWVGPJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)COC3=CC=CC=C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenoxyacetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5542857.png)

![(1S*,5R*)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542862.png)
![N-(2-{4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5542869.png)

![methyl 2-[(anilinocarbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5542886.png)
![ethyl 4-[(3,5-dimethylphenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5542888.png)
![N-methyl-N-[3-(1H-tetrazol-5-yl)benzyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5542911.png)
![N-(2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5542917.png)
![3-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylbenzamide](/img/structure/B5542919.png)
![4-methyl-3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5542922.png)
